molecular formula C7H13NO3 B1316790 6-Nitroheptan-3-one CAS No. 83188-08-3

6-Nitroheptan-3-one

Cat. No.: B1316790
CAS No.: 83188-08-3
M. Wt: 159.18 g/mol
InChI Key: ZYKAXLRSLQVORW-UHFFFAOYSA-N
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Description

6-Nitroheptan-3-one is an organic compound with the molecular formula C7H13NO3 It is characterized by the presence of a nitro group (-NO2) attached to the sixth carbon of a heptane chain, with a ketone functional group (-C=O) at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroheptan-3-one typically involves the nitration of heptan-3-one. One common method is the reaction of heptan-3-one with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroheptan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: 6-Aminoheptan-3-one.

    Substitution: Various substituted heptan-3-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitroheptan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitroheptan-3-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    6-Nitrohexan-3-one: Similar structure but with a shorter carbon chain.

    6-Nitrooctan-3-one: Similar structure but with a longer carbon chain.

    6-Nitroheptan-2-one: Similar structure but with the ketone group at a different position.

Uniqueness: 6-Nitroheptan-3-one is unique due to its specific combination of a nitro group at the sixth carbon and a ketone group at the third carbon

Properties

IUPAC Name

6-nitroheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAXLRSLQVORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525634
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83188-08-3
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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